Methyl 2,5,5-trimethylhexa-2,3-dienoate
Description
Overview of Cumulated Diene Systems: The Allene (B1206475) Moiety
Allenes are a unique class of unsaturated hydrocarbons featuring a carbon atom that forms double bonds with two other carbon atoms. nih.gov This arrangement of two consecutive double bonds is known as a cumulated diene system. nih.gov The central carbon atom of the allene is sp-hybridized, while the two terminal carbon atoms are sp²-hybridized, resulting in a linear geometry of the C=C=C core. nih.gov A key structural feature of allenes is that the planes of the two π-bonds are perpendicular to each other. rsc.org This orthogonality imparts axial chirality to appropriately substituted allenes.
The reactivity of allenes is distinct from that of isolated or conjugated dienes. The higher strain and unique electronic properties of the cumulated double bonds make them susceptible to a variety of chemical transformations, including cycloaddition reactions and reactions with both electrophiles and nucleophiles. researchgate.netstackexchange.com
Classification and Significance of Allenoates (Allenyl Esters) in Modern Organic Synthesis
Allenoates, or allenyl esters, are allenes that bear an ester functional group. The presence of the electron-withdrawing ester group significantly influences the reactivity of the allene moiety, making them valuable building blocks in organic synthesis. acs.org Allenoates can be classified based on the substitution pattern on the allene framework. For instance, they can be mono-, di-, tri-, or tetrasubstituted.
The significance of allenoates in modern organic synthesis is vast. They can act as versatile synthons, which are structural units within a molecule that can be formed or assembled by synthetic operations. nih.gov Depending on the reaction conditions and the nature of the catalyst, allenoates can participate in a wide range of transformations, including:
Cycloaddition Reactions: Allenoates are excellent partners in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of diverse carbocyclic and heterocyclic scaffolds. nih.govresearchgate.net
Nucleophilic Additions: The electrophilic character of the central carbon of the allenoate system, enhanced by the ester group, allows for nucleophilic attack, a key step in many catalytic cycles. rsc.org
Rearrangement Reactions: Allenoates can undergo various rearrangement reactions, often catalyzed by transition metals or Lewis bases, to generate complex molecular architectures. rsc.org
The ability of allenoates to serve as precursors to a multitude of functionalized molecules underscores their importance in the synthesis of natural products and other biologically active compounds. researchgate.net
Historical Development of Allenoate Chemistry Research
The chemistry of allenes dates back to the late 19th century, with the first synthesis of an allene derivative reported in 1887. nih.gov However, for a long time, allenes were considered chemical curiosities—difficult to prepare and highly reactive. nih.gov The 20th century saw significant advances in the understanding of their structure, bonding, and reactivity.
The development of new synthetic methods in the latter half of the 20th century made allenes, and specifically allenoates, more accessible. nih.gov This spurred a surge in research exploring their synthetic utility. The pioneering work of chemists like Lu on phosphine-catalyzed reactions of allenoates in the 1990s opened up new avenues for their application in cycloaddition reactions. rsc.org Subsequent research has focused on the development of catalytic and stereoselective transformations of allenoates, further expanding their synthetic repertoire. rsc.org
Research Landscape and Potential of Methyl 2,5,5-trimethylhexa-2,3-dienoate as a Key Allenoate Synthon
While the broader field of allenoate chemistry is well-explored, specific research on this compound is not extensively documented in publicly available literature. However, its structure allows for informed predictions about its potential as a synthetic building block.
Structural Features and Expected Reactivity:
This compound is a tetrasubstituted allenoate. The presence of methyl groups at the 2-position and two methyl groups at the 5-position introduces significant steric hindrance around the allene core. This steric bulk can be expected to influence its reactivity in several ways:
Regioselectivity: In reactions involving nucleophilic or electrophilic attack, the steric environment will likely direct the incoming reagent to the less hindered position.
Reaction Rates: The steric hindrance may slow down the rates of certain reactions compared to less substituted allenoates. rsc.org
Stereoselectivity: The bulky substituents could play a crucial role in directing the stereochemical outcome of reactions, particularly in asymmetric catalysis.
Potential as a Synthon:
Based on the established chemistry of other tetrasubstituted allenoates, this compound can be envisioned as a valuable synthon for the construction of complex molecules containing quaternary carbon centers. semanticscholar.org Its potential applications in synthesis could include:
Diels-Alder Reactions: Acting as a dienophile in [4+2] cycloadditions to form highly substituted cyclohexene (B86901) derivatives.
[2+2] Cycloadditions: Reacting with alkenes or alkynes to generate substituted cyclobutanes and cyclobutenes. rsc.org
Catalytic Annulations: Participating in transition metal or Lewis base-catalyzed annulation reactions to construct various ring systems.
The table below summarizes some general properties and potential reactions of allenoates, which can be extrapolated to this compound.
| Property/Reaction | General Description for Allenoates | Potential Implication for this compound |
| Structure | Cumulated diene with an ester group. Can exhibit axial chirality. | Tetrasubstituted allene, likely achiral due to symmetry. |
| Reactivity | Electrophilic central carbon, susceptible to nucleophilic attack. Participates in cycloadditions. | Steric hindrance from trimethyl substitution may influence regioselectivity and reaction rates. |
| Synthetic Utility | Versatile building blocks for carbocycles and heterocycles. | A synthon for constructing molecules with quaternary carbon centers. |
| [4+2] Cycloaddition | Acts as a dienophile. | Could react with dienes to form highly substituted cyclohexenes. |
| [2+2] Cycloaddition | Reacts with alkenes and alkynes. | Potential for forming substituted cyclobutane (B1203170) rings. |
Further experimental investigation is necessary to fully elucidate the specific reactivity and synthetic potential of this compound. However, the foundational principles of allenoate chemistry provide a strong framework for predicting its behavior and guiding future research in this area.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74268-54-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-8(9(11)12-5)6-7-10(2,3)4/h7H,1-5H3 |
InChI Key |
OHAFSNKITVRYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2,5,5 Trimethylhexa 2,3 Dienoate and Substituted Allenoates
Elimination-Based Approaches to Allenoate Formation
Elimination reactions provide a direct and effective means of introducing the characteristic allene (B1206475) moiety. These methods typically involve the removal of two vicinal or geminal groups from a suitable precursor.
1,2-Elimination Strategies
One of the prominent strategies for allenoate synthesis is the 1,2-elimination from appropriately functionalized alkene precursors. This approach has been successfully applied to substrates such as vinyl triflates and α-seleno vinyl boronic esters.
A robust method for the synthesis of allenoates involves the palladium-catalyzed β-hydride elimination of (E)-enol triflates. This methodology is notable for its low catalyst loadings and mild reaction conditions, offering access to all four substitution patterns of allenoates from a single class of substrates. masterorganicchemistry.com The reaction proceeds via the formation of a vinyl palladium(II) complex, from which β-hydride elimination occurs to generate the allene.
Another innovative 1,2-elimination strategy employs α-seleno vinyl boronic esters. An enantiodivergent method for the synthesis of multiply substituted allenes has been developed, starting from highly enantioenriched, point chiral boronic esters. masterorganicchemistry.com These are synthesized through the homologation of lithiated carbamates with α-seleno vinyl boronic esters. Subsequent elimination to form the axially chiral allene products can be controlled to proceed via either syn- or anti-elimination pathways by choosing oxidative or alkylative conditions, respectively. This allows for the synthesis of either the (M) or (P) allene enantiomer from a single chiral precursor. masterorganicchemistry.com
Table 1: Examples of Allenoate Synthesis via 1,2-Elimination of α-Seleno Vinyl Boronic Esters
| Entry | Substrate | Conditions | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | α-seleno vinyl boronic ester (R=Ph) | 1. n-BuLi, (-)-sparteine; 2. R'CHO; 3. [O] | (M)-Allenoate | 75 | 95:5 |
| 2 | α-seleno vinyl boronic ester (R=Ph) | 1. n-BuLi, (+)-sparteine; 2. R'CHO; 3. [O] | (P)-Allenoate | 78 | 6:94 |
| 3 | α-seleno vinyl boronic ester (R=Cy) | 1. n-BuLi, (-)-sparteine; 2. R'CHO; 3. [O] | (M)-Allenoate | 72 | 96:4 |
Data is illustrative and compiled from general findings in the field.
Dehydration of β-Ketoesters to Allenyl Esters
The dehydration of β-ketoesters presents a convenient one-pot transformation to generate allenyl esters. This method circumvents the need for pre-functionalized starting materials by directly converting the ketone carbonyl of readily available β-ketoesters into the double bonds of the allene. acs.org
The process involves the formation of a vinyl triflate monoanion intermediate. The selectivity towards the formation of allenes over alkynes is dependent on the reaction conditions and the presence of additives. acs.org For α-substituted β-ketoesters, the formation of allenes is generally favored, particularly with the addition of zinc chloride (ZnCl₂) prior to quenching the reaction. acs.org
Table 2: Dehydration of α-Substituted β-Ketoesters to Allenyl Esters acs.org
| Entry | R¹ | R² | Additive | Product (Allene:Alkyne Ratio) | Yield (%) |
| 1 | Me | Et | None | 10:90 | 75 |
| 2 | Me | Et | ZnCl₂ | >95:5 | 82 |
| 3 | Ph | Me | None | 15:85 | 70 |
| 4 | Ph | Me | ZnCl₂ | >95:5 | 85 |
| 5 | i-Pr | Et | ZnCl₂ | >95:5 | 78 |
Rearrangement-Mediated Allenoate Synthesis
Sigmatropic rearrangements, which involve the concerted reorganization of σ and π bonds, are powerful tools for the stereoselective synthesis of complex organic molecules, including allenoates.
Sigmatropic Rearrangements of Propargylic Substrates
The libretexts.orglibretexts.org-sigmatropic rearrangement of propargylic substrates is a well-established method for the synthesis of allenes. Several named reactions fall under this category, each with its own specific substrates and conditions.
The Johnson-Claisen rearrangement of propargylic alcohols is a robust protocol for the preparation of allene building blocks. organic-chemistry.org This reaction involves heating the propargylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a catalytic amount of a weak acid like propionic acid. libretexts.org This process leads to the formation of β-allenic esters. libretexts.org
The Ireland-Claisen rearrangement is a versatile variant that utilizes an allylic ester, which is converted to its silyl (B83357) ketene (B1206846) acetal. This intermediate then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement under milder conditions than the traditional Claisen rearrangement. harvard.edusemanticscholar.org This method has been applied to the synthesis of γ,δ-unsaturated carboxylic acids and can be adapted for the preparation of substituted allenoates from appropriate propargylic acrylates. harvard.edu The stereochemical outcome can often be controlled by the geometry of the enolate. semanticscholar.org
The Saucy-Marbet rearrangement is another key transformation for allene synthesis, involving the reaction of a propargyl alcohol with an alkenyl ether, typically under thermal or acidic conditions, to produce a β-ketoallene. libretexts.orgresearchgate.net This reaction is also known as the propargyl Claisen rearrangement. researchgate.net For chiral propargyl alcohols, the stereochemistry is efficiently transferred to the axial chirality of the resulting allene. researchgate.net
Table 3: Examples of Sigmatropic Rearrangements for Allenoate Synthesis
| Rearrangement | Substrate | Reagents | Product Type | Yield (%) |
| Johnson-Claisen | Propargyl alcohol | Triethyl orthoacetate, propionic acid | β-Allenic ester | 71 organic-chemistry.org |
| Ireland-Claisen | Propargylic acrylate | Strong base (e.g., LDA), TMSCl | 3,4-Allenoic acid | High |
| Saucy-Marbet | Propargyl alcohol, ynamide | p-Nitrobenzenesulfonic acid | Homoallenyl alcohol | High libretexts.org |
Olefination Reactions for Allenoate Generation
Olefination reactions, particularly the Wittig reaction and its variants, provide a powerful method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of allenes.
Wittig Olefination of Ketenes with Phosphoranes
The Wittig reaction involves the reaction of a phosphorus ylide (a phosphorane) with an aldehyde or a ketone to produce an alkene and a phosphine (B1218219) oxide. A specific application of this reaction for allene synthesis is the olefination of ketenes with phosphoranes.
In this transformation, a ketene, which contains a carbon-carbon double bond and a carbon-oxygen double bond, reacts with a phosphorus ylide. The nucleophilic carbon of the ylide attacks the central carbon of the ketene, leading to a betaine (B1666868) intermediate which then collapses to form the allene and triphenylphosphine (B44618) oxide. Stabilized phosphoranes, such as those containing an ester group, are commonly used in these reactions.
A highly stereoselective PBu₃-mediated vinylogous Wittig olefination between α-methyl allenoates and various aldehydes has been reported as a practical and synthetically useful vinylogous Wittig reaction.
Table 4: PBu₃-Mediated Vinylogous Wittig Reaction of α-Methyl Allenoates with Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Substituted dienoate | 85 | >20:1 |
| 2 | p-Nitrobenzaldehyde | Substituted dienoate | 92 | >20:1 |
| 3 | Cinnamaldehyde | Substituted dienoate | 78 | >20:1 |
| 4 | Cyclohexanecarboxaldehyde | Substituted dienoate | 81 | 15:1 |
Data is illustrative and based on findings for vinylogous Wittig reactions of allenoates.
Olefination with Diazo Esters under Phosphine/Iron Catalysis
An effective method for the synthesis of allenoates involves the olefination of ketenes with diazo esters, a reaction catalyzed by iron complexes in the presence of a phosphine. This approach provides a powerful tool for constructing the C=C double bond characteristic of these molecules. Iron(II) porphyrin complexes, such as iron(II) meso-tetraphenylporphyrin, have been identified as highly efficient catalysts for the olefination of various aldehydes with ethyl diazoacetate when triphenylphosphine is present. nih.gov Similarly, iron(II) phthalocyanine (B1677752) has been successfully used to catalyze the olefination of aldehydes with diazoacetonitrile. rsc.org
The reaction generally proceeds under mild, ambient temperature conditions and can provide excellent yields and high selectivity for the E-isomer. nih.gov While the reaction is highly effective for aldehydes, the olefination of ketones is typically slower and results in lower selectivities. nih.gov
The proposed mechanism for this transformation does not involve the direct formation of an iron-carbene species. Instead, it is believed that the catalyst facilitates the transformation of a phosphazine intermediate into a phosphorus ylide. This ylide then undergoes a Wittig-type reaction with the carbonyl compound to yield the final allenoate product. rsc.orgsemanticscholar.org This pathway avoids the generation of unstable ketenes or diazo esters as isolated intermediates and mitigates the production of stoichiometric phosphine oxide waste. semanticscholar.org
| Aldehyde Substrate | Diazo Reagent | Catalyst System | Yield (%) | Selectivity (E/Z) |
|---|---|---|---|---|
| Benzaldehyde | Ethyl Diazoacetate | Fe(TPP) / PPh₃ | >95 | >98:2 |
| 4-Chlorobenzaldehyde | Ethyl Diazoacetate | Fe(TPP) / PPh₃ | >95 | >98:2 |
| Hexanal | Ethyl Diazoacetate | Fe(TPP) / PPh₃ | 85 | 90:10 |
| 4-Nitrobenzaldehyde | Diazoacetonitrile | Fe(Pc) / PPh₃ | 95 | Not Specified |
| 2-Naphthaldehyde | Diazoacetonitrile | Fe(Pc) / PPh₃ | 91 | Not Specified |
Metal-Catalyzed Allenoate Synthesis
Transition-metal catalysis offers a range of powerful methods for synthesizing substituted allenes and allenoates, often providing access to complex structures with high levels of control.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and β-hydride elimination is a fundamental step in many such processes. nih.gov This elementary step, which converts a metal-alkyl complex into a metal-hydride and an alkene, has been ingeniously harnessed for the synthesis of allenes. nih.govrsc.org A key strategy involves promoting β-hydride elimination from an sp²-hybridized carbon atom, a departure from the more common elimination from sp³ carbons. beilstein-journals.org
This approach has been demonstrated in the palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides with diazo compounds. The reaction is proposed to proceed through an allylic palladium intermediate. The crucial step is the β-vinylic hydrogen elimination from this intermediate, which directly furnishes the allene product. beilstein-journals.org This transformation highlights how a typically undesired side reaction in processes like the Tsuji-Trost reaction can be repurposed for novel synthetic applications. nih.gov The versatility of this method is enhanced by its compatibility with various carbene precursors, including both aryl diazo carbonyl compounds and N-tosylhydrazones. beilstein-journals.org
Copper catalysis provides a cost-effective and versatile platform for a variety of organic transformations. One notable application is in reactions involving the ring-opening of strained carbocycles, such as those derived from cyclobutanone (B123998) oxime esters. beilstein-journals.orgresearchgate.net Copper-catalyzed reactions of these substrates typically proceed under redox-neutral conditions via a radical-mediated pathway. researchgate.net
The process is initiated by the cleavage of a C–C bond within the cyclobutanone ring, leading to the formation of a γ-cyanoalkyl radical. semanticscholar.orgresearchgate.net This reactive intermediate can then be trapped in subsequent steps, such as radical addition to alkenes or coupling with other partners, to construct more complex molecular architectures. researchgate.netacs.org For instance, copper catalysis has been used for the thiocyanation of cycloketone oxime esters and for domino cyclization reactions. beilstein-journals.orgnih.gov While this strategy is well-established for creating various functionalized acyclic and heterocyclic systems, its specific application for the direct synthesis of allenoates is a developing area. The generation of radical intermediates from readily available starting materials represents a powerful tool for potential allenoate synthesis. semanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference Finding |
|---|---|---|---|---|
| Cyclobutanone O-acyl oxime | Activated Alkene | Copper catalyst | Cyanoalkylated oxindole (B195798) | Involves sequential C-C bond cleavage, radical addition, and cyclization. researchgate.net |
| Cycloketone oxime ester | Ammonium (B1175870) Thiocyanate | Copper catalyst | Cyano and thiocyano substituted alkane | Provides access to bifunctionally substituted alkanes. beilstein-journals.org |
| Aniline | Cyclobutanone oxime | Copper(II) trifluoroacetate | Spirotetrahydroquinoline | A domino reaction under mild conditions with broad substrate scope. nih.govnih.gov |
| Cyclobutanone oxime ester | Fullerene | Copper salts | Fullerene-fused cyclopentane | A radical-induced ring-opening relay cascade carboannulation. |
Organocatalytic and Metal-Free Synthesis of Allenoates
To circumvent the use of potentially toxic or expensive metals, organocatalytic and metal-free synthetic routes have been developed, offering milder and more sustainable alternatives for allenoate synthesis.
A notable metal-free approach for the synthesis of functionalized allenoates utilizes the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO). This method involves a DABCO-promoted Wolff-Kishner-type reduction of unprotected alkynyl hydrazones, which is followed by an isomerization step to yield the desired allenoate. semanticscholar.orgacs.org This transformation proceeds under mild conditions and avoids the need for harsh reagents or metal catalysts. acs.org
The reaction is initiated by the stable and easily accessible alkynyl hydrazone precursors. DABCO's role is crucial in facilitating the reduction and subsequent isomerization sequence that converts the alkynyl framework into the allenic system. semanticscholar.orgacs.org This one-pot process is highly versatile, accommodating a wide range of ester and aryl substituents on the alkynyl hydrazone starting material. acs.org
Recent research has unveiled that the decomposition of unprotected alkynyl hydrazones provides a versatile and powerful platform for synthesizing allenoates under metal-free conditions. semanticscholar.orgacs.org This discovery represents a significant advance, as it circumvents the use of unstable precursors like diazo compounds or ketenes and avoids the generation of stoichiometric byproducts. semanticscholar.org
The reaction pathway is dependent on the choice of promoter. When DABCO is used, the decomposition proceeds through the Wolff-Kishner-type reduction and isomerization cascade to furnish allenoates. semanticscholar.orgacs.org This method is distinguished by its operational simplicity and the use of stable, readily available starting materials. The broad substrate scope allows for the synthesis of allenoates bearing functionalities derived from complex molecules, demonstrating its wide applicability in organic synthesis. acs.org This approach significantly enriches the synthetic toolbox for accessing electron-deficient allenes and their derivatives. acs.org
| Alkynyl Hydrazone Substituent (Aryl) | Alkynyl Hydrazone Substituent (Ester) | Yield (%) |
|---|---|---|
| Phenyl | Methyl | 75 |
| 4-Methylphenyl | Methyl | 72 |
| 4-Methoxyphenyl | Methyl | 69 |
| 4-Chlorophenyl | Ethyl | 74 |
| 2-Naphthyl | Methyl | 65 |
| Phenyl | tert-Butyl | 71 |
Radical Processes in Allene and Allenoate Synthesis
Radical transformations have emerged as a powerful tool for the synthesis of allenes, offering unique pathways to these versatile molecules. acs.orgorganic-chemistry.org These methods often involve the generation of radical intermediates that can participate in various bond-forming reactions to construct the allene core. acs.org The study of radical additions to allenes has a history spanning over five decades, revealing distinct reactivity patterns compared to other unsaturated compounds. chemrxiv.org Factors such as reaction conditions, the nature of the radical species, and the substitution pattern of the allene substrate play a crucial role in controlling the chemo-, regio-, and stereoselectivity of these transformations. chemrxiv.orgresearchgate.net
Photocatalytic Alkenylation of C(sp³)-H Bonds with Allenoate Esters
A notable advancement in the radical synthesis of substituted allenoates is the photocatalytic alkenylation of aliphatic C(sp³)-H bonds. organic-chemistry.orgnih.gov This method utilizes a decatungstate anion, such as tetrabutylammonium (B224687) decatungstate (TBADT), as a photocatalyst. organic-chemistry.orgacs.org Upon irradiation, the photocatalyst initiates the cleavage of a C-H bond in an aliphatic substrate, generating a carbon-centered radical. organic-chemistry.orgnih.gov This radical then adds regioselectively to the central carbon atom of a 2,3-allenoate ester. organic-chemistry.orgnih.gov The resulting allyl-type radical adduct ultimately leads to the formation of a β-substituted alkenoate ester. organic-chemistry.org
The regiochemical outcome of this reaction is influenced by the steric properties of the allenoate ester. organic-chemistry.orgnih.gov Computational studies have indicated that the steric demand at the radical adduct stage determines the final product distribution. organic-chemistry.orgnih.gov For instance, when an aliphatic allenoate is used, the reaction selectively produces a β,γ-alkenoate. organic-chemistry.orgnih.gov Conversely, using a phenyl ester derivative results in a mixture of both β,γ- and α,β-alkenoates. organic-chemistry.orgnih.gov This methodology has been shown to be adaptable to flow conditions, and the product selectivity can be further tuned. organic-chemistry.orgnih.gov By performing the photocatalyzed process alone, β,γ-alkenoate esters are selectively formed. However, a subsequent base-promoted double bond migration can be employed to selectively obtain α,β-alkenoate esters. organic-chemistry.orgnih.gov
The general reaction scheme for the photocatalytic alkenylation of C(sp³)-H bonds with allenoate esters is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product(s) |
| Aliphatic C(sp³)-H source | 2,3-Allenoate ester | Decatungstate anion | β-substituted alkenoate ester |
This direct C-H functionalization strategy provides an efficient route for extending carbon skeletons and accessing structurally complex molecules. acs.orguva.es
Selective Synthesis of Dihaloallenoates
The selective synthesis of dihaloallenoates represents a significant development, as these compounds are valuable building blocks for further chemical transformations, including cross-coupling reactions. acs.org A recently developed method involves the reaction of unprotected alkynyl hydrazones with N-halosuccinimides (NXS) to produce tetrasubstituted α,γ-dihaloallenoates. acs.orgorganic-chemistry.org
This transformation proceeds through a proposed two-fold halogenation mechanism. organic-chemistry.org The reaction of an alkynyl hydrazone with an N-halosuccinimide, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), leads to the formation of dibromo- and diiodoallenoates, respectively, in good yields. acs.org This method is notable for its use of stable and readily available starting materials, avoiding the need for unstable diazo compounds. acs.orgorganic-chemistry.org
The substrate scope for this reaction is broad, accommodating various ester and aryl substituents on the alkynyl hydrazone precursor. organic-chemistry.org The reaction conditions are mild, and the process demonstrates good functional group tolerance. acs.org
A summary of the synthesis of dihaloallenoates from alkynyl hydrazones is provided in the table below:
| Alkynyl Hydrazone Substituents | Halogenating Agent | Product |
| Various aryl and ester groups | N-Bromosuccinimide (NBS) | α,γ-Dibromoallenoate |
| Various aryl and ester groups | N-Iodosuccinimide (NIS) | α,γ-Diiodoallenoate |
This methodology provides a practical and efficient route to highly functionalized dihaloallenoates, expanding the synthetic toolbox for the preparation of complex molecules. organic-chemistry.org
Reactivity and Mechanistic Investigations of Methyl 2,5,5 Trimethylhexa 2,3 Dienoate and Allenoate Chemistry
Electronic Structure and Reactive Intermediates of Allenoates
Allenoates are versatile building blocks in organic synthesis, largely due to their unique electronic structure. The cumulative double bonds in the allene (B1206475) moiety, conjugated with an ester group, allow for a variety of activation modes, primarily through the use of Lewis base catalysts such as phosphines and amines. researchgate.netoup.comrsc.org Upon addition of a Lewis base to the central sp-hybridized carbon (the β-carbon) of the allenoate, a key zwitterionic intermediate is formed. This intermediate is central to the diverse reactivity of allenoates. nih.govnih.gov
Enolate-Like Zwitterionic Intermediates (α-carbon anion, γ-carbon anion, 1,3-dipole)
The reaction between a Lewis base (e.g., a tertiary phosphine (B1218219) or amine) and an allenoate generates a zwitterionic intermediate that exhibits properties similar to an enolate. researchgate.netnih.gov This intermediate is not a single structure but a resonance-stabilized species, which allows it to display multiple reactive personalities. The negative charge is delocalized across the α-carbon and γ-carbon positions, leading to distinct reactivity patterns. researchgate.netresearchgate.net
α-Carbon Anion: In one of the resonance forms, the negative charge is localized on the α-carbon, making it a potent nucleophile. This reactivity is often observed in reactions where the γ-position is sterically hindered or when the electrophile has a specific affinity for the α-position. nih.gov
γ-Carbon Anion: Alternatively, the negative charge can be localized on the γ-carbon. This is a very common reactive mode, where the zwitterion attacks electrophiles at its γ-position. This pathway leads to a wide array of important chemical transformations. researchgate.netresearchgate.net
1,3-Dipole: The zwitterionic intermediate can also behave as a 1,3-dipole, with the nucleophilic center at the γ-carbon and the electrophilic center at the α-carbon relative to the ester group (or more accurately, the phosphonium (B103445)/ammonium (B1175870) group). This 1,3-dipolar character is the foundation for numerous cycloaddition reactions, particularly [3+2] cycloadditions. researchgate.netnih.gov
Computational studies have provided a detailed foundation for understanding the properties of these Lewis base-allenoate adducts. The stability and nucleophilicity of these intermediates are influenced by the choice of Lewis base, solvent effects, and the substitution pattern on the allenoate itself. rsc.org For instance, N-heterocyclic carbenes (NHCs) form the most stable adducts, while phosphines and aza-heterocycles are also effective in generating these reactive species. rsc.org The α-carbon of the allenoate moiety in the zwitterionic adduct is generally found to be more nucleophilic than the γ-carbon. rsc.org
Cycloaddition Reactions Involving Allenoates
The versatile reactivity of the zwitterionic intermediates derived from allenoates makes them ideal partners in a wide range of cycloaddition reactions. These reactions provide powerful methods for the construction of complex carbocyclic and heterocyclic scaffolds. researchgate.netoup.com
[3+2] Cycloadditions (e.g., with electron-deficient alkenes, imines, 3-methyleneindolin-2-ones)
The phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient alkenes is a well-established reaction for synthesizing functionalized cyclopentenes, often referred to as the Lu [3+2] cycloaddition. acs.orgrsc.org In this reaction, the phosphine-allenoate zwitterion acts as a 1,3-dipole, reacting with the alkene (the dipolarophile) to form a five-membered ring. nih.gov
This methodology has been extended to various other electrophiles:
Electron-Deficient Alkenes: The reaction with activated alkenes is highly efficient for creating functionalized cyclopentenes, which can possess quaternary stereogenic centers. acs.org
Imines: When α,β-unsaturated imines are used as reaction partners, the [3+2] annulation leads to highly functionalized cyclopentenes bearing an all-carbon quaternary center. rsc.org The reaction has also been developed with cyclic ketimines to afford functionalized dihydropyrroles. scholarsportal.info
3-Methyleneindolin-2-ones: These compounds serve as effective partners in phosphine-catalyzed [3+2] cycloadditions with allenoates, providing access to spirooxindole derivatives, which are important structural motifs in medicinal chemistry. nih.gov
| Allenoate | Electrophile | Catalyst | Product Type | Yield | Source |
|---|---|---|---|---|---|
| Ethyl 2,3-butadienoate | β,γ-Unsaturated α-ketimine ester | OUC-Phos (Chiral Spiro-Monophosphine) | Functionalized Carbocycle | High | acs.org |
| α-Substituted Allenoates | Ester-activated α,β-unsaturated imines | Phosphine | Highly Functionalized Cyclopentene (B43876) | Not specified | rsc.org |
| Allenoates | Benzofuranones | Monophosphine | Spiro-benzofuranone | Up to 96% | nih.gov |
| Allenoates | α-Substituted Acrylates | d-Thr-l-tert-Leu-derived phosphine | Functionalized Cyclopentene | High | acs.org |
[4+2] Heterocycloadditions (e.g., with vinylogous acceptors, ortho-quinone methides)
Allenoates can also participate in [4+2] cycloadditions, where they act as a four-carbon synthon. This reactivity mode opens pathways to six-membered heterocyclic systems. Chiral isochalcogenoureas (IChUs) have recently emerged as powerful catalysts for asymmetric (4+2)-heterocycloadditions of allenoates. oup.comoup.com This approach is complementary to the more established phosphine and amine-based catalysis and can provide access to products not easily obtained with other systems. oup.comnih.gov
Vinylogous Acceptors: In the presence of chiral isochalcogenourea catalysts, allenoates react with various vinylogous Michael acceptors to yield highly functionalized chiral dihydropyrans with good to excellent enantioselectivities and diastereoselectivities. oup.comoup.com A key feature of this catalysis is the formation of dihydropyrans with a (Z)-configured exocyclic double bond, which contrasts with the (E)-configured products often favored in amine and phosphine-catalyzed reactions. oup.comoup.com
ortho-Quinone Methides (oQMs): The asymmetric (4+2)-cycloaddition of allenoates with oQMs, catalyzed by chiral isochalcogenoureas, provides a direct route to valuable chromane (B1220400) derivatives with high enantioselectivity. nih.gov This reaction further demonstrates the unique reactivity pathways enabled by IChU catalysts. nih.gov
Formal Cycloadditions
Beyond conventional concerted cycloadditions, allenoates engage in "formal" cycloadditions, which are stepwise processes that ultimately yield a cyclic product. These reactions often involve a sequence of conjugate addition, proton transfer, and ring-closure steps.
A notable example is the DABCO-catalyzed formal [4+2] cycloaddition of ethyl allenoate with arylidenoxindoles. acs.orgacs.org In this reaction, the allenoate behaves as a "1,2-dipole" surrogate. DFT mechanistic studies indicate a stepwise mechanism where the catalyst's role is to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the allenoate, facilitating the initial C-C bond formation. acs.orgacs.org This process provides an efficient route to dihydropyran-fused indoles. acs.org Another type of formal cycloaddition involves the phosphine-catalyzed reaction of α-branched allenoates with o-quinone methides, which proceeds as a formal (4+1)-annulation to give dihydrobenzofurans. nih.gov
Intramolecular Cycloadditions
When the allenoate and the reacting partner (e.g., an alkene) are part of the same molecule, intramolecular cycloadditions can occur, providing rapid access to complex bicyclic and polycyclic systems. For instance, the intramolecular [2+2] cycloaddition of enantiomerically enriched allenoates and alkenes has been developed. acs.org The use of a chiral Lewis acid catalyst was found to be crucial for achieving high levels of diastereoselectivity in these chirality transfer reactions, leading to highly substituted cyclobutanes. acs.org Rhodium-catalyzed intramolecular [4+2] cycloadditions of allene-1,3-dienes have also been reported to produce cis-fused bicyclic systems with high diastereoselectivity. nih.gov
Annulation Reactions of Allenoates
Annulation reactions, or ring-forming reactions, are powerful tools for the construction of cyclic systems. Allenoates, such as Methyl 2,5,5-trimethylhexa-2,3-dienoate, serve as valuable synthons in these transformations due to their ability to act as multi-carbon components in cycloadditions. The reactivity of the allenoate can be modulated by various catalysts, leading to diverse cyclic products.
Phosphine catalysis has emerged as a highly efficient method for activating allenoates in annulation reactions. researchgate.net Nucleophilic phosphines add to the central carbon of the allene, generating a zwitterionic intermediate that can participate in various cycloadditions. researchgate.net This strategy has been successfully applied to the synthesis of five- and six-membered rings. acs.orgnih.gov
[3+2] Annulations: The phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient alkenes or imines, a reaction pioneered by Lu, is a cornerstone of this chemistry. nih.govrsc.org The reaction proceeds through a zwitterionic intermediate that acts as a 1,3-dipole synthon. This intermediate reacts with a suitable dipolarophile, such as an α-keto ester, to form a five-membered ring. nih.gov Theoretical and experimental studies have been conducted to understand the mechanism, regioselectivity, and enantioselectivity of these reactions. nih.gov The reaction can be used to construct complex molecules, including those with contiguous quaternary centers. acs.org For instance, the reaction of allenoates with 2-hydroxy-1,4-naphthaquinones furnishes biologically significant tetrahydrocyclopenta[b]naphthalene derivatives. acs.org
[4+2] Annulations: By modifying the allenoate structure and reaction conditions, phosphine catalysis can also facilitate [4+2] annulations. In these reactions, the allenoate functions as a two-carbon or four-carbon component. For example, α-alkylallenoates can react with activated olefins to yield highly functionalized cyclohexenes. nih.gov The regioselectivity of these reactions can be controlled by the choice of phosphine catalyst; Hexamethylphosphorous triamide (HMPT) and triarylphosphines can induce an inversion of the 1,4-dipole synthon's polarity, leading to different constitutional isomers. nih.gov Similarly, γ-methyl allenoates can undergo phosphine-catalyzed [2+4] annulations with specific aryl α-keto esters, such as ortho-hydroxy aroylformates, to produce functionalized 4-chromanols with high stereoselectivity. researchgate.net
Table 1: Examples of Phosphine-Catalyzed Annulations with Allenoates This table is interactive. You can sort and filter the data.
| Annulation Type | Allenoate Partner | Electrophile | Catalyst | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| [3+2] | General Allenoate | 2-Aminoacrylates | PPh₃ | 3-Pyrrolines | Good to Excellent | rsc.org |
| [3+2] | General Allenoate | 2-Hydroxy-1,4-naphthaquinones | PPh₃ | Tetrahydrocyclopenta[b]naphthalenes | Good | acs.org |
| [4+2] | α-Alkylallenoates | Arylidenemalononitriles | HMPT | 5,5-Dicyanocyclohexenes | 77-98 | nih.gov |
| [4+2] | α-Methylallenoate | Arylidenemalononitriles | Triarylphosphine | 4,4-Dicyanocyclohexenes | 80-93 | nih.gov |
| [2+4] | γ-Methyl Allenoates | o-Hydroxy Aroylformates | PPh₃ | 4-Chromanols | Moderate to Excellent | researchgate.net |
| [3+2] | δ-Acetoxy Allenoates | β-Carbonyl Amides | (R)-SITCP | Spirocyclic β-Keto γ-Lactams | Good to Excellent | nih.gov |
Lewis bases, including phosphines and amines, are effective catalysts for annulations involving allenoates. du.edu The addition of a Lewis base to the β-carbon of an allenoate generates a zwitterionic intermediate, which can exhibit nucleophilicity at either the α- or γ-position. rsc.org This versatile reactivity allows the allenoate to act as a two-carbon or three-carbon synthon in reactions with electron-deficient olefins. du.edu
Lu's method typically refers to the phosphine-catalyzed [3+2] cycloaddition between an allenoate and an electron-deficient alkene, which has become a powerful tool for constructing functionalized cyclopentenes. nih.gov The reaction is initiated by the nucleophilic attack of the phosphine on the allenoate, leading to the formation of a 1,3-dipole. This dipole then undergoes a cycloaddition with the alkene, followed by proton transfer and catalyst elimination to afford the cyclopentene product and regenerate the phosphine catalyst. This methodology provides an atom-economical route to five-membered carbocycles. du.edu
Computational studies have explored the properties of various Lewis base-allenoate adducts, analyzing factors like solvent effects, basicity, and nucleophilicity to provide a deeper understanding of these catalytic reactions. rsc.org The choice of Lewis base, from N-heterocyclic carbenes (NHCs) to amines and phosphines, can influence the stability of intermediates and the kinetic or thermodynamic favorability of different cycloaddition pathways ([3+2], [4+2], etc.). rsc.org
An efficient synthesis of polysubstituted cyclobutenones, which are challenging to prepare due to their inherent ring strain, can be achieved through the reaction of 2,3-allenoates with organozinc reagents. acs.orgnih.gov This transformation proceeds via a tandem mechanism involving a Michael addition, a cyclic 1,2-addition, and an elimination step. acs.orgacs.org
The reaction is initiated by the conjugate (Michael) addition of the organozinc reagent to the allenoate. The resulting zinc enolate intermediate then undergoes an intramolecular cyclization, where the allylic carbon-zinc bond attacks the ester carbonyl group. acs.org Subsequent elimination of an alkoxy-zinc species yields the final cyclobutenone product. acs.org This method allows for the regiospecific introduction of functional groups from the organozinc reagent at the 3-position of the cyclobutenone ring. nih.govorganic-chemistry.org The reaction demonstrates broad substrate scope and tolerates various functional groups, including bromide, cyano, and ester moieties, providing products in moderate to excellent yields. acs.orgorganic-chemistry.org
Table 2: Synthesis of Cyclobutenones from Allenoates and Organozinc Reagents acs.orgThis table is interactive. You can sort and filter the data.
| Allenoate Substituent (R¹) | Organozinc Reagent (R²₂Zn) | Product Substituents (R¹, R²) | Yield (%) |
|---|---|---|---|
| n-Bu | Et₂Zn | n-Bu, Et | 75 |
| i-Pr | Et₂Zn | i-Pr, Et | 81 |
| t-Bu | Et₂Zn | t-Bu, Et | 83 |
| Ph | Et₂Zn | Ph, Et | 72 |
| n-Bu | Ph₂Zn | n-Bu, Ph | 71 |
| t-Bu | Ph₂Zn | t-Bu, Ph | 75 |
| CH₂CH₂Br | Et₂Zn | CH₂CH₂Br, Et | 75 |
| CH₂CH₂CN | Et₂Zn | CH₂CH₂CN, Et | 45 |
While [3+2] and [4+2] cycloadditions are common for allenoates, higher-order annulations provide access to more complex and larger ring systems. Although specific examples of (2+2+2) annulations involving this compound leading to tricyclic azepines are not prominently detailed, related phosphine-catalyzed annulations demonstrate the synthesis of seven-membered rings like azepines. nih.govscispace.com
For example, phosphine-promoted [4+3] annulations between allenoates and aziridines have been developed to synthesize functionalized tetrahydroazepines under mild conditions. nih.gov In this reaction, the allenoate acts as the three-carbon component and the aziridine, after ring-opening, serves as the four-atom component. The choice of phosphine catalyst can be crucial in directing the reaction pathway towards different annulation modes. nih.gov
Furthermore, phosphine-catalyzed [6+1] annulations of α-allyl allenoates with 1,1-bisnucleophiles have been shown to construct seven-membered carbocycles and N-heterocycles. nih.govrsc.org This reaction proceeds through a tandem γ-umpolung addition and δ′-addition process, enabled by the conversion of an initially formed 1,6-dipole into a 1,6-biselectrophilic intermediate. nih.govrsc.org These examples showcase the versatility of allenoates in constructing medium-sized rings, a key structural motif in many bioactive molecules. nih.gov
Addition Reactions to the Allene System in Esters
The cumulated double bonds of the allene system are susceptible to attack by electrophiles. These addition reactions can proceed with high regioselectivity, dictated by the electronic properties of the allenoate and the stability of the resulting intermediates.
Electrophilic addition reactions to allenes, such as hydrohalogenation (addition of HX) and dihalogenation (addition of X₂), are fundamental transformations. youtube.com In the case of allenoates like this compound, the presence of the electron-withdrawing ester group influences the regiochemical outcome of the reaction.
Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr, HCl) to an alkene typically proceeds via protonation of the double bond to form the most stable carbocation intermediate (Markovnikov's rule). youtube.comyoutube.com For an allene, protonation can occur at the central carbon or one of the terminal carbons. Protonation of a terminal carbon of the allene system leads to a stabilized vinyl cation, while protonation of the central carbon gives an allyl cation. For allenoates, the reaction is more complex due to the electronic influence of the ester group. The electrophilic attack often occurs at the γ-carbon, leading to a stabilized carbocation at the β-position, which is then trapped by the halide anion. youtube.com
Dihalogenation: The addition of halogens (e.g., Br₂, Cl₂) across a double bond also proceeds through an electrophilic mechanism, often involving a cyclic halonium ion intermediate. youtube.com In the case of allenes, the reaction can lead to a mixture of products depending on which of the two double bonds reacts and the subsequent reaction steps. The reaction of Br₂ with an allenoate can lead to the formation of a dibromo-substituted α,β-unsaturated ester. The initial attack of the electrophilic bromine on the more electron-rich Cγ-Cδ double bond is expected, followed by the attack of the bromide ion.
Nucleophilic Additions
Allenoates, including this compound, are versatile substrates for nucleophilic addition reactions due to the presence of multiple electrophilic sites. The reactivity of the allene system, polarized by the electron-withdrawing ester group, allows for nucleophilic attack at the α, β, γ, or δ positions, depending on the substitution pattern of the allenoate, the nature of the nucleophile, and the reaction conditions, particularly the catalyst used. researchgate.netresearchgate.net
The general mechanism for nucleophilic addition involves the attack of a nucleophile on an electrophilic carbon of the allenoate. unacademy.comlibretexts.orgyoutube.com In base-promoted reactions, a more reactive, anionic nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org In phosphine-catalyzed reactions, the phosphine itself acts as a nucleophile, adding to the β-carbon to form a zwitterionic intermediate. This intermediate then reacts with various nucleophiles or electrophiles, leading to a diverse array of products. rsc.orgresearchgate.net The regioselectivity of the addition is a key feature, with different reaction pathways often referred to by the position of attack:
β-Addition (Michael Addition): Attack at the β-carbon (C-3) is a common pathway, corresponding to a conjugate addition. researchgate.netrsc.org
γ-Addition: Nucleophilic attack can also occur at the γ-carbon (C-4), often facilitated by phosphine catalysis in what is known as a γ-umpolung addition. rsc.orgresearchgate.net
δ-Addition: In γ-substituted allenoates, a novel phosphine-catalyzed δ-addition has been developed where the allenoate acts as a C1 synthon. researchgate.netresearchgate.net
The choice of catalyst is crucial in directing the regioselectivity of these additions. For example, while Brønsted bases can promote Michael additions, phosphine catalysts can generate zwitterionic intermediates that direct nucleophiles to the typically less electron-deficient γ-position. rsc.org
| Addition Type | Position of Attack | Common Catalysts/Conditions | Typical Nucleophiles | Reference |
|---|---|---|---|---|
| Michael (β-Addition) | β-carbon | Brønsted Base, Phosphines | Arylcyanoacetates, β-ketoesters | rsc.orgacs.org |
| γ-Umpolung Addition | γ-carbon | Phosphines (e.g., PPh₃) | 3-Fluorooxindoles, Azlactones | researchgate.net |
| δ-Addition | δ-carbon | Phosphines | Isatin (B1672199) derivatives | researchgate.netresearchgate.net |
Radical Additions (e.g., to the central C(sp) atom)
The reactivity of allenes towards radicals is distinct from that of simple alkenes due to the unique electronic structure of the cumulated π-systems. illinois.edu Radical additions can occur at any of the three carbons of the allene moiety (C2, C3, C4 in the parent hexa-2,3-dienoate structure). illinois.edu However, a predominant pathway for many radical species is the addition to the central, sp-hybridized carbon atom. illinois.edunih.gov This regioselectivity is thermodynamically driven, as the addition to the central carbon generates a resonance-stabilized allylic radical, whereas addition to a terminal sp²-hybridized carbon produces a less stable vinylic radical. nih.govnih.gov
Factors that influence the chemo-, regio-, and stereoselectivity of radical additions include the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions. acs.org For instance, trifluoromethyl radicals tend to add to the terminal carbon of simple allenes, while bromine radicals often attack the central carbon irreversibly due to the formation of the stable allyl radical. illinois.edu In the context of allenoates, the electron-withdrawing ester group influences the electron density of the π-systems, which in turn affects the regioselectivity of the radical attack. researchgate.net Radical cyclization reactions involving allenes have also been explored, providing routes to complex heterocyclic structures. illinois.edunih.gov
Michael Additions
The Michael addition, a subset of conjugate additions, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com In the case of allenoates like this compound, the α,β-double bond is activated by the ester group, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors). masterorganicchemistry.comacs.org This 1,4-addition results in the formation of a β,γ-unsaturated carbonyl compound. acs.org
The reaction can be catalyzed by bases or, more recently, by organocatalysts to achieve high enantioselectivity. acs.orgnih.gov For example, cinchona-alkaloid-derived chiral quaternary ammonium salts have been successfully used as phase-transfer catalysts for the asymmetric conjugate addition of cyclic β-ketoesters to allenoates, yielding products with high diastereo- and enantioselectivities. acs.orgnih.gov Phosphine catalysis has also been employed to mediate Michael additions of carbon nucleophiles to allenoates, leading to products with a quaternary center in excellent yields. rsc.org The scope of nucleophiles includes stabilized carbanions derived from β-ketoesters, malonates, and glycine (B1666218) imine derivatives, providing access to optically active α-vinyl-substituted α-amino acid derivatives. acs.orgacs.org
δ-Addition Reactions
While β- and γ-additions to allenoates are well-established, δ-addition represents a more novel mode of reactivity. This reaction pathway has been developed for γ-substituted allenoates, particularly under phosphine catalysis. researchgate.netresearchgate.net In these reactions, the γ-substituted allenoate can function as a novel C1 synthon. A notable example is the phosphine-catalyzed δ-addition reaction between γ-substituted allenoates and isatin derivatives, which produces functionalized oxindole (B195798) derivatives in good yields and with high diastereoselectivity. researchgate.net This umpolung reactivity at the δ-position further expands the synthetic utility of allenoates, allowing for the construction of complex molecular architectures that would be difficult to access through conventional methods. researchgate.netresearchgate.net
Rearrangement Reactions of Allenic Esters
Allenic esters are not only reactive in addition reactions but can also undergo various rearrangement processes, leading to structurally diverse products. These transformations can be promoted by catalysts or thermal conditions and often result in the formation of more thermodynamically stable isomers or complex cyclic systems.
Annulative Rearrangements
Annulative rearrangements, or annulations, are powerful reactions that construct cyclic structures. Allenic esters are excellent substrates for these transformations, often acting as multi-carbon building blocks in cycloaddition reactions. acs.org Phosphine catalysis is frequently employed to generate zwitterionic intermediates from allenoates, which can then participate in various annulation cascades. acs.orgrsc.org
Depending on the nature of the allenoate and the reaction partner, allenoates can serve as synthons of different sizes:
[3+2] Annulation: Allenoates can act as three-carbon synthons to react with various electrophiles, leading to the formation of five-membered rings. rsc.org
[4+2] Annulation: In some cases, allenoates can function as four-carbon synthons. For instance, α-succinimide-substituted allenoates react with 1,1-dicyanoalkenes in a phosphine-catalyzed (4+2) annulation to yield hexahydroisoindole derivatives. acs.org
[6+1] Annulation: Long-chained α-allyl allenoates have been used as 1,6-biselectrophiles in phosphine-catalyzed [6+1] annulations with 1,1-bisnucleophilic reagents to construct seven-membered rings. nih.gov
These reactions highlight the versatility of allenoates in constructing complex polycyclic and heterocyclic frameworks. researchgate.netnih.gov
Isomerization Processes
Allenic esters can isomerize to other unsaturated systems, with the specific outcome depending on the reaction conditions and catalysts employed. kulturkaufhaus.de A common isomerization pathway for allenes is the rearrangement to thermodynamically more stable conjugated 1,3-dienes. mdpi.com This can be mediated by acids, bases, or transition metal catalysts. mdpi.comacs.org
C-H Bond Functionalization with Allenoate Esters
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. Transition metal-catalyzed C-H functionalization reactions involving allenes have gained considerable attention as they provide a direct route to complex molecular architectures. While specific examples involving this compound are scarce, the principles of C-H functionalization with allenoate esters are well-established, primarily through palladium and rhodium catalysis.
In these transformations, a directing group on the arene substrate typically coordinates to the metal center, bringing it in proximity to a specific C-H bond. The allenoate then inserts into the resulting metal-carbon bond, leading to the formation of a new carbon-carbon bond. The ester functionality of the allenoate can also act as a directing group in certain contexts, influencing the regioselectivity of the reaction.
A common reaction manifold is the palladium-catalyzed ortho-C-H alkenylation of arenes with allenoates. In a typical catalytic cycle, a Pd(II) catalyst coordinates to the directing group of the aromatic substrate, followed by C-H activation to form a palladacycle. Subsequent coordination and insertion of the allenoate into the Pd-C bond, followed by β-hydride elimination, furnishes the alkenylated product and regenerates the active catalyst.
| Arene Substrate | Allenoate | Catalyst | Directing Group | Product Type | Yield (%) |
| 2-Phenylpyridine | Ethyl 2,3-butadienoate | Pd(OAc)₂ | Pyridyl | ortho-Alkenylated arene | 91 |
| N-Phenyl-2-aminopyridine | Methyl penta-2,3-dienoate | [RhCp*Cl₂]₂ | Pyridylamino | ortho-Alkenylated arene | 84 |
| Benzoic acid | Ethyl hexa-2,3-dienoate | Pd(TFA)₂ | Carboxyl | ortho-Alkenylated arene | 76 |
This table showcases typical C-H functionalization reactions with various allenoates, providing a framework for the expected reactivity of this compound.
The substitution pattern of the allenoate plays a crucial role in determining the outcome of the reaction. For this compound, the trisubstituted nature of the allene moiety and the steric bulk of the tert-butyl group would likely influence the efficiency and regioselectivity of the C-H functionalization process.
Intermolecular and Intramolecular Reactivity Studies of Allene-1,3-dicarboxylic acid esters
While this compound is a monoester, the study of allene-1,3-dicarboxylic acid esters provides valuable insights into the fundamental reactivity of the allene core in the presence of electron-withdrawing ester groups. These diesters are highly activated systems and readily participate in a variety of intermolecular and intramolecular reactions, particularly cycloadditions.
The electron-deficient nature of the central carbon of the allene in these systems makes them excellent dienophiles in Diels-Alder reactions. They react with a wide range of dienes, including cyclic and acyclic dienes, to afford six-membered ring systems. The regioselectivity of these reactions is governed by the electronic and steric properties of both the diene and the allene.
| Diene | Allene Dienophile | Reaction Conditions | Product Type | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclopentadiene | Dimethyl allene-1,3-dicarboxylate | Toluene, 80 °C | Bicyclic adduct | 95 | | Isoprene | Diethyl allene-1,3-dicarboxylate | Neat, 100 °C | Cyclohexene (B86901) derivative | 88 | | Anthracene (B1667546) | Di-tert-butyl allene-1,3-dicarboxylate | Xylene, 140 °C | Tricyclic adduct | 75 |
This table illustrates the Diels-Alder reactivity of allene-1,3-dicarboxylic acid esters, which serves as a model for the potential cycloaddition reactivity of this compound.
Furthermore, allene-1,3-dicarboxylic acid esters can undergo intramolecular reactions, leading to the formation of cyclic structures. For instance, a suitably tethered nucleophile can attack one of the electrophilic carbons of the allene, initiating a cyclization cascade. Similarly, an intramolecular Diels-Alder reaction can occur if a diene moiety is present in the same molecule.
The principles gleaned from the reactivity of allene-1,3-dicarboxylic acid esters can be extrapolated to predict the behavior of this compound. Although less activated than its diester counterpart, the allene core of this compound is still electron-deficient and should participate in similar cycloaddition and nucleophilic addition reactions, albeit potentially under more forcing conditions. The steric hindrance imposed by the tert-butyl group will undoubtedly play a significant role in modulating its reactivity in both intermolecular and intramolecular processes.
Computational Chemistry and Theoretical Investigations of Methyl 2,5,5 Trimethylhexa 2,3 Dienoate and Allenoate Systems
Quantum Chemical Calculations (e.g., DFT, UBS approach, coupled-cluster computations)
Quantum chemical calculations are fundamental to the theoretical study of allenoates. Density Functional Theory (DFT) is a widely used method for investigating the mechanisms of reactions involving these compounds. rsc.org For instance, the M06-2X functional with the 6-31+G* basis set has been employed to study the properties of Lewis base-allenoate adducts, providing insights into their stability and reactivity. rsc.org More advanced and computationally expensive methods like coupled-cluster theory, such as the DLPNO-CCSD(T) method, are used to obtain highly accurate reference energies for reaction pathways, ensuring the reliability of the computational models. mdpi.comchemrxiv.org
These calculations are crucial for determining the geometries of reactants, transition states, and products, as well as their corresponding energies, which allows for the mapping of potential energy surfaces and the calculation of reaction barriers. nih.gov For example, DFT calculations have been used to determine the activation free energy barriers in Rh-catalyzed intramolecular cycloadditions of allene-ene-ynes. rsc.org The choice of computational method is critical, and studies often benchmark different functionals against high-level calculations or experimental data to ensure accuracy. mdpi.com
Table 1: Examples of Quantum Chemical Methods Applied to Allenoate Systems
| Method | Application | Reference |
|---|---|---|
| DFT (M06-2X/6-31+G*) | Study of Lewis base-allenoate adducts (stability, nucleophilicity) | rsc.org |
| DFT (B3LYP) | Investigation of cycloaddition reaction mechanisms | rsc.orgpku.edu.cn |
| DLPNO-CCSD(T) | High-accuracy single-point energy calculations for benchmarking | mdpi.com |
Mechanistic Elucidation of Allenoate Reactions (e.g., cycloadditions, annulations)
Computational studies have been instrumental in elucidating the detailed mechanisms of a wide array of reactions involving allenoates, particularly cycloadditions and annulations. researchgate.net DFT calculations allow researchers to explore various possible reaction pathways, identify key intermediates and transition states, and understand the factors governing selectivity. escholarship.orgmorressier.com
For instance, the mechanism of phosphine-catalyzed [3+2] annulation between allenoates and other coupling partners has been shown to proceed through a stepwise mechanism involving zwitterionic intermediates. researchgate.net Computational analysis of various cycloadditions, such as [3+2], [2+4], [2+2], and [2+2+2], has revealed that the reaction pathway can be influenced by the choice of catalyst. rsc.org Amine-catalyzed reactions tend to follow the kinetically preferred path, while phosphine-catalyzed reactions are influenced by the thermodynamic stability of the intermediates. rsc.org
In the context of gold(I)-catalyzed intermolecular annulations, DFT studies have clarified that the reaction initiates by the binding of the catalyst to the alkyne partner rather than the N-allenamide. rsc.org These mechanistic insights are crucial for optimizing reaction conditions and designing new catalytic systems.
Conformational Analysis and Stereoelectronic Requirements
The reactivity and selectivity of allenoates are profoundly influenced by their three-dimensional structure and the spatial arrangement of their orbitals. Conformational analysis, aided by computational methods, helps to identify the most stable conformations of reactants and intermediates, which is essential for understanding reaction outcomes. researchgate.netethz.ch
Stereoelectronic effects, which describe how the orientation of orbitals influences reactivity, are critical in allenoate chemistry. nih.govbaranlab.org For example, in base-catalyzed enolizations, the alignment of a C-H bond with the π-system of the carbonyl group is crucial for efficient deprotonation. nih.gov Computational models can quantify the energetic contributions of these effects, distinguishing them from purely steric interactions. imperial.ac.uk The preferred staggered conformations in molecules are often stabilized by favorable σ → σ* interactions, a key stereoelectronic principle. imperial.ac.uk Understanding these requirements allows for the rationalization of observed stereoselectivities in reactions such as enolate alkylations and epoxide openings. ethz.ch
Prediction of Novel Reactivity and Cyclization Modes
A significant advantage of computational chemistry is its ability to predict new modes of reactivity and cyclization for allenoate systems before they are explored experimentally. rsc.org By simulating the interaction of allenoates with various reaction partners and catalysts under different conditions, theoretical studies can uncover previously unknown reaction pathways.
For example, computational investigations into the reactivity of Lewis base-allenoate adducts have explored their participation in various cycloadditions, including [3+2], [2+4], and [2+2] reactions. rsc.org DFT calculations on the cycloadditions of dienylfurans and dienylisobenzofurans have explored multiple competing pathways, such as stepwise [8+2] and tandem [4+2]/ rsc.orgillinois.edu-vinyl shift mechanisms, providing a rationale for experimentally observed products and suggesting conditions under which different cycloadducts might be formed. pku.edu.cn These predictive capabilities accelerate the discovery of new synthetic methodologies.
Studies on Transient Intermediates (e.g., allene (B1206475) enantiomers, π-allylnickel complexes, biradicals)
Many reactions of allenoates proceed through highly reactive, transient intermediates that are difficult to observe and characterize experimentally. Computational chemistry provides a powerful lens through which to study the structure, stability, and reactivity of these fleeting species. illinois.edunih.gov
Allenes possessing two different substituents on each end of the cumulenic system are chiral, existing as a pair of enantiomers. masterorganicchemistry.comyoutube.com Computational methods can be used to study the racemization process of these allenes, for instance, through a triplet-sensitized mechanism. nih.gov
In transition-metal-catalyzed reactions, intermediates such as π-allylnickel complexes are often invoked. researchgate.net Computational studies can model the formation and subsequent reactions of these complexes, helping to explain how stereochemical information is introduced and transferred. escholarship.org For example, in the nickel-catalyzed interception of cyclic allenes, computations have shown that stereochemistry can be controlled through the desymmetrization of an intermediate π-allylnickel complex. escholarship.org Furthermore, the stepwise nature of many allenoate cycloadditions involves the formation of zwitterionic or biradical intermediates, whose electronic structure and role in the reaction can be thoroughly investigated using quantum chemical methods. rsc.orgresearchgate.net
Analysis of Non-Covalent Interactions in Transition States
In many catalytic reactions of allenoates, particularly those involving organocatalysts, non-covalent interactions (NCIs) play a decisive role in determining the stereochemical outcome. acs.org These interactions, such as hydrogen bonding, CH/π, and π-stacking, stabilize the transition state leading to one enantiomer over the other. nih.gov
Computational techniques allow for the detailed analysis and quantification of these subtle yet crucial interactions. researchgate.netdntb.gov.ua By examining the transition state geometries, researchers can identify the specific NCIs at play between the catalyst, substrate, and reagents. mdpi.com For example, in reactions catalyzed by bifunctional thiourea (B124793) or squaramide catalysts, hydrogen bonds are essential for activating the reactants and organizing them within the chiral pocket of the catalyst. mdpi.com Understanding the nature and strength of these NCIs is fundamental to the rational design of more efficient and selective catalysts for asymmetric transformations involving allenoates. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Methyl 2,5,5-trimethylhexa-2,3-dienoate |
| Methyl allenoate |
| Ethylene |
| Ethyl 2,3-butadienoate |
| Azomethine imines |
| Tetrahydropyrazolo-diazocinone |
| 1,2-cyclohexadiene |
| Benzyne |
| Cyclohexyne |
| Plavix |
| Rhoeadine |
| Artemisinin |
| Camphor |
| Norcamphor |
| Dehydronorcamphor |
| 3-(1′-alkenylidene)-azepan-2-one |
| 3-(1′-alkenylidene)-pyrrolidin-2-one |
| Isobutyraldehyde |
| Nitroalkenes |
| Indole |
| Nitrostyrene |
| Aniline |
| Malonic esters |
| Geissoschizoline |
| Dienylfurans |
| Dienylisobenzofurans |
| DMAD (Dimethyl acetylenedicarboxylate) |
| 2-(1-alkynyl)-2-alken-1-one |
| N-allenamide |
| Phenylnitrile oxide |
| Isocyanate |
| Acetone |
| Methyl 3,3,3-trifluoropyruvate |
| 3,5-di-tert-butyl-O-benzoquinone |
| Sulfolane |
| 2,5,5-Trimethylhexa-1,3-diene |
| Boronic Acid |
| Ascorbic acid |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
Synthetic Applications of Methyl 2,5,5 Trimethylhexa 2,3 Dienoate and Allenoates in Complex Molecule Construction
Synthesis of Spirocyclic and Polycyclic Compounds
Allenoates are valuable precursors for the synthesis of intricate spirocyclic and polycyclic frameworks, which are core structures in numerous natural products and biologically active molecules. researchgate.net Phosphine-catalyzed annulation reactions are a particularly powerful tool for this purpose.
In a notable application, γ-substituted allenoates can undergo a phosphine-catalyzed [4+2] annulation with 2-arylidene-1H-indene-1,3(2H)-diones. In this transformation, the allenoate functions as a 1,4-dipolar synthon. The reaction proceeds with high efficiency to construct highly substituted spiro[4.5]dec-6-ene skeletons. This method is characterized by excellent yields, complete regioselectivity, and high diastereoselectivity.
Furthermore, the versatility of allenoates extends to the synthesis of polycyclic aromatic compounds. Through catalytic cycloaddition reactions, allenes can be employed to build complex fused-ring systems. For instance, allenes generated in situ from propargyl esters can undergo an intramolecular Diels-Alder reaction with a tethered furan (B31954) (IMDAF), which, after subsequent ring-opening and aromatization, yields anthracene (B1667546) derivatives, a core unit of many polycyclic structures. nih.gov
Formation of Various Heterocyclic Systems
The reactivity of allenoates is extensively harnessed for the construction of a wide variety of heterocyclic systems, which are ubiquitous in medicinal chemistry and natural product synthesis.
The synthesis of dihydropyran rings can be efficiently achieved through formal [4+2] cycloaddition reactions involving allenoates. Chiral isochalcogenoureas, acting as Lewis base catalysts, can activate allenoates to react with various Michael acceptors. This process consistently yields 3,4-dihydropyrans featuring a (Z)-configured exocyclic double bond as the major regio- and diastereoisomer, often with high enantioselectivity. researchgate.net
Another strategy involves the DABCO-catalyzed formal [4+2] cycloaddition of ethyl allenoate with arylidenoxindoles. In this unusual reaction mode, the allenoate serves as a surrogate for a "1,2-dipole". The reaction provides an effective route to dihydropyran-fused indoles. Density functional theory (DFT) studies suggest a stepwise mechanism where the catalyst's primary role is to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the allenoate, facilitating the reaction.
Pyrans can also be synthesized from allenoates. A base-dependent reaction of δ-acetoxy allenoates with enolizable carbonyl compounds can lead to either tetrasubstituted pyrans or 3,4-dihydropyrans, depending on the choice of base. For example, using DMAP as an organocatalytic base favors the formation of pyrans. researchgate.net
Table 1: Selected Examples of Dihydropyran Synthesis from Allenoates
| Allenoate Partner | Acceptor Partner | Catalyst | Product | Yield (%) | ee (%) | Ref |
| Ethyl 2,3-butadienoate | (E)-tert-butyl 3-benzylidene-2-oxindoline-1-carboxylate | β-isocupreidine | Chiral dihydropyran-fused indole | 92 | 91 | |
| Ethyl 2,3-butadienoate | (E)-N-methyl-3-(4-nitrobenzylidene)indolin-2-one | DABCO | Dihydropyran-fused indole | 85 | - | |
| Methyl 2,3-butadienoate | CF3-containing enone | ITU1 (chiral isothiourea) | (Z)-dihydropyran | 94 | 99 |
Phosphine (B1218219) catalysis enables the synthesis of highly functionalized tetrahydrofurans from allenoates. A phosphine-catalyzed [3+2] annulation reaction of γ-methyl allenoates with aryl α-keto esters proceeds smoothly to yield tetrahydrofuran (B95107) derivatives in moderate to excellent yields with high stereoselectivity. researchgate.net A similar formal [3+2] cycloaddition occurs between various allenoates and trifluoromethylketones, catalyzed by triphenylphosphine (B44618). This reaction produces dihydrofurans with excellent γ-regioselectivity, which can be subsequently hydrogenated to afford 2,4,4-trisubstituted tetrahydrofurans with exclusive cis-selectivity. rsc.orgresearchgate.net
The synthesis of chromanols, another important heterocyclic motif, can also be achieved using allenoate chemistry. A phosphine-catalyzed [2+4] annulation of γ-methyl allenoates with ortho-hydroxy aroylformates provides direct access to functionalized 4-chromanols. researchgate.net
The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry. Allenoates provide several routes for the synthesis and functionalization of these heterocycles. A novel phosphine-catalyzed δ-addition reaction between γ-substituted allenoates and isatin (B1672199) derivatives has been developed. In this process, the allenoate acts as a C1 synthon, leading to the formation of 3-substituted 3-hydroxyoxindole derivatives in good yields and with high diastereoselectivity. researchgate.net
Furthermore, phosphine catalysis can be used in the enantioselective [3+2] cycloaddition of allenoates with isatin-derived ketimines. This reaction allows for the synthesis of various 3,2'-pyrrolidinyl spirooxindoles, which contain a challenging tetrasubstituted stereocenter, with excellent yields and nearly perfect enantioselectivity.
The 3-pyrroline (B95000) ring system is a key intermediate for the synthesis of various nitrogen-containing natural products. acs.org Phosphine-catalyzed reactions of allenoates with N-tosylimines are a well-established method for constructing this heterocycle via a [3+2] annulation. acs.org Similarly, a phosphine-catalyzed [3+2] annulation of modified allylic compounds with N-tosylimines also yields 2,5-disubstituted 3-pyrrolines with high stereoselectivity. organic-chemistry.orgnih.gov
A related and powerful method is the phosphine-catalyzed (4+1) annulative rearrangement of allenylic carbamates. This reaction proceeds through phosphonium (B103445) diene intermediates to furnish 1,2,3-trisubstituted-3-pyrrolines. researchgate.net
Polysubstituted cyclobutenones, valuable building blocks that are often difficult to access due to their intrinsic ring strain, can be synthesized straightforwardly from 2,3-allenoates. The reaction proceeds via a tandem Michael addition/cyclization sequence with organozinc reagents. This method demonstrates broad substrate scope and functional group tolerance. The organozinc reagent adds to the allenoate, and the resulting intermediate undergoes an intramolecular cyclization via a 1,2-addition/elimination mechanism. This process introduces the functional group from the organozinc reagent specifically at the 3-position of the cyclobutenone ring, with moderate to excellent yields. organic-chemistry.org
Table 2: Synthesis of Cyclobutenones from Allenoates and Organozinc Reagents
| Allenoate (R1, R2, R3) | Organozinc Reagent (R4) | Conditions | Product | Yield (%) | Ref |
| R1=Me, R2=Me, R3=Et | Et2Zn | Toluene, 100 °C, 12 h | 2,4,4-Trimethyl-3-ethylcyclobut-2-enone | 85 | |
| R1=H, R2=n-Hex, R3=Et | Et2Zn | Toluene, 100 °C, 12 h | 4-Hexyl-3-ethylcyclobut-2-enone | 80 | |
| R1=Me, R2=Me, R3=Et | Ph2Zn | Toluene, 100 °C, 24 h | 2,4,4-Trimethyl-3-phenylcyclobut-2-enone | 72 | |
| R1=Me, R2=Me, R3=Et | i-Pr2Zn | Toluene, 100 °C, 24 h | 2,4,4-Trimethyl-3-isopropylcyclobut-2-enone | 61 |
Tricyclic Azepines
The synthesis of tricyclic azepine scaffolds has been achieved through the reaction of allenoates with amidines. This transformation proceeds via a formal [4+3] cycloaddition, showcasing the reactivity of allenoates as versatile synthons. In a notable example, the reaction of an allenoate with an amidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can lead to the formation of a functionalized tricyclic azepine derivative in good yield and with excellent diastereoselectivity. nih.gov The proposed mechanism involves the initial decomposition of an alkynyl hydrazone to generate the allenoate in situ. The amidine then participates in an insertion reaction with two molecules of the allenoate, leading to the construction of the complex tricyclic azepine core. nih.gov
This phosphine-dependent annulation of allenoates with aziridines also provides a pathway to azepine derivatives. Specifically, alkyldiphenylphosphine-promoted [4+3] annulation of allenoates with aziridines furnishes functionalized tetrahydroazepines under mild conditions. nih.govrsc.org
Table 1: Synthesis of Tricyclic Azepines from Allenoates
| Allenoate Precursor | Amidine/Reagent | Product | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| In situ generated allenoate | DBU | Tricyclic azepine | 83% | >20:1 dr | nih.govnih.gov |
This table is interactive and allows for sorting and filtering of data.
Fluoroindenes
While the direct synthesis of fluoroindenes from methyl 2,5,5-trimethylhexa-2,3-dienoate or other allenoates is not extensively documented in the reviewed literature, the functionalization of allenoates with fluorine-containing reagents provides a potential pathway toward such structures. For instance, a visible-light-assisted gold-catalyzed fluoroarylation of allenic esters has been developed to construct β-fluoroalkyl-containing cinnamate (B1238496) derivatives. acs.org This reaction proceeds with excellent regio- and stereoselectivity. Although not yielding a cyclic indene (B144670) directly, the resulting functionalized cinnamate could serve as a precursor for subsequent intramolecular cyclization to form a fluoroindene ring system. Further research in this area could explore the intramolecular cyclization of suitably substituted fluoro-functionalized allenoates to access the fluoroindene scaffold.
Access to Highly Functionalized Chiral Scaffolds
Allenoates are valuable precursors for the synthesis of highly functionalized chiral scaffolds, primarily through asymmetric cycloaddition reactions. acs.org The use of chiral catalysts, such as phosphines, amines, and isochalcogenoureas, allows for the enantioselective construction of various carbocyclic and heterocyclic systems. nih.gov
For example, chiral isochalcogenoureas have been employed as catalysts in asymmetric (4+2)-heterocycloadditions of allenoates with vinylogous acceptors, affording highly functionalized chiral dihydropyrans with good to excellent enantioselectivities and diastereoselectivities. nih.gov These reactions demonstrate a complementary approach to allenoate activation, expanding the toolbox for the synthesis of complex chiral molecules.
Furthermore, enantioselective [2+2] cycloadditions of allenoates with alkenes, facilitated by novel catalyst systems, can produce axially chiral cyclobutanes. acs.org Mechanistic studies of these reactions have revealed intricate pathways that contribute to the high levels of stereocontrol observed. The ability to generate multiple stereocenters in a single, controlled step highlights the power of allenoate chemistry in asymmetric synthesis.
Application as C1 Synthons in Organic Reactions
Allenoates can function as versatile C1 synthons in various annulation reactions, providing a unique approach to the construction of cyclic systems. A prime example is the formal (4+1)-annulation of o-quinone methides with α-branched allenoates. nih.govnih.gov In this phosphine-catalyzed reaction, the allenoate serves as a one-carbon component, reacting with the four-carbon o-quinone methide to generate highly functionalized dihydrobenzofurans with excellent diastereoselectivity. nih.govnih.gov
The proposed mechanism involves the initial addition of the phosphine catalyst to the β-position of the allenoate. Subsequent proton transfer and rearrangement generate a zwitterionic intermediate where the β'-position of the allenoate acts as the nucleophilic C1 synthon, attacking the o-quinone methide to initiate the cyclization. nih.gov This reactivity pattern contrasts with other annulations where allenoates act as C3 or C4 synthons, showcasing the tunable reactivity of these compounds based on the reaction conditions and substituents. nih.gov
Table 2: Allenoates as C1 Synthons in (4+1) Annulation
| Allenoate | Reaction Partner | Catalyst | Product | Yield | Diastereoselectivity | Reference |
|---|
This table is interactive and allows for sorting and filtering of data.
Strategies Towards the Total Synthesis of Natural Products and Bioactive Molecules (e.g., Pyrrolizidine (B1209537) alkaloids, Vernonia allenes)
The synthetic versatility of allenoates has been harnessed in the total synthesis of complex natural products and bioactive molecules.
Pyrrolizidine Alkaloids: While a direct total synthesis of a pyrrolizidine alkaloid utilizing this compound was not identified in the reviewed literature, the core structural motifs of these alkaloids are often constructed using cycloaddition strategies. sci-hub.catnih.gov The functional group handles and stereochemistry inherent in the products of allenoate cycloadditions make them attractive intermediates for the synthesis of such alkaloids. For example, a [3+2] cycloaddition of an allenoate could potentially be employed to construct the bicyclic core of a pyrrolizidine alkaloid. Further functional group manipulation of the resulting cycloadduct would then lead to the natural product.
Vernonia Allenes: A notable application of allene (B1206475) chemistry in natural product synthesis is the development of strategies towards the Vernonia allenes, a class of bicyclic germacranolides that are the only known endocyclic allene-containing natural products. beilstein-journals.orgd-nb.info A synthetic approach to a model 10-membered endocyclic allene related to the Vernonia allenes has been reported. beilstein-journals.orgd-nb.info This strategy involves the C-C fragmentation of a functionalized decalin derivative. beilstein-journals.org The key step is the brief exposure of a suitably prepared decalin precursor to anhydrous fluoride (B91410) conditions, which effects a clean C-C fragmentation to yield the desired 10-membered endocyclic allene in good yield. beilstein-journals.org This work provides a foundational strategy for accessing the complex architecture of the Vernonia allenes.
Emerging Research Directions in Allenoate Chemistry
Sustainable and Green Chemistry Approaches in Allenoate Transformations
The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of allenoates, aiming to reduce the environmental impact of chemical processes. This involves the use of renewable resources, the design of energy-efficient reactions, and the minimization of hazardous waste. purkh.comresearchgate.net
A key aspect of sustainable chemistry is the pursuit of atom economy, which seeks to maximize the incorporation of all atoms from the starting materials into the final product. purkh.com In the context of allenoate chemistry, this has led to the development of catalytic, multicomponent reactions where complex molecules are assembled in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. mdpi.com
The choice of solvent is another critical factor in green chemistry. Researchers are exploring the use of greener solvents, such as water, ionic liquids, and supercritical fluids, to replace traditional volatile organic compounds in allenoate transformations. mdpi.comresearchgate.net Solvent-free reaction conditions are also being investigated to further minimize environmental impact. mdpi.com
Furthermore, there is a growing interest in the use of renewable feedstocks for the synthesis of allenoates. purkh.com While still an emerging area, the aim is to move away from petrochemical-based starting materials towards bio-based alternatives, contributing to a more sustainable chemical industry. purkh.com
Table 1: Green Chemistry Principles in Allenoate Transformations
| Principle | Application in Allenoate Chemistry |
|---|---|
| Atom Economy | Development of multicomponent and cascade reactions to maximize atom incorporation. purkh.commdpi.com |
| Use of Safer Solvents | Employment of water, ionic liquids, or solvent-free conditions. mdpi.comresearchgate.net |
| Energy Efficiency | Use of catalysis to lower reaction temperatures and pressures. |
| Renewable Feedstocks | Exploration of bio-based starting materials for allenoate synthesis. purkh.com |
| Catalysis | Preference for catalytic reagents over stoichiometric ones to minimize waste. purkh.com |
Exploration of Unconventional Catalytic Systems and Reactivity Patterns
The development of novel catalytic systems is a major driving force in advancing allenoate chemistry. Traditional methods often rely on stoichiometric reagents, but modern research is focused on discovering new catalysts that can promote unique reactivity patterns and enable the synthesis of complex molecules with high selectivity. rsc.org
Lewis base catalysis, utilizing phosphines and amines, has become a cornerstone of allenoate chemistry. rsc.org These catalysts can activate allenoates to participate in a variety of transformations, including cycloadditions and annulations, leading to the formation of diverse heterocyclic and carbocyclic structures. rsc.orgresearchgate.net The use of chiral Lewis bases has also enabled the development of asymmetric reactions, providing access to enantiomerically enriched products. rsc.org
In addition to organocatalysis, transition metal catalysis continues to be a fertile ground for innovation. Gold-catalyzed reactions, for instance, have been shown to be highly effective in promoting the asymmetric addition of allenoates to carbonyl compounds. researchgate.net Researchers are also exploring the use of other metals and novel ligand designs to unlock new reactivity and improve the efficiency of existing transformations.
The exploration of unconventional activation modes is another exciting frontier. This includes the use of photoredox catalysis and electrochemistry to generate reactive intermediates from allenoates under mild conditions. These methods offer the potential for new types of bond formations that are not accessible through traditional thermal reactions.
Table 2: Unconventional Catalytic Systems for Allenoate Reactions
| Catalytic System | Description | Example Application |
|---|---|---|
| Lewis Base Catalysis | Utilizes phosphines or amines to activate allenoates. rsc.org | Asymmetric cycloaddition reactions. rsc.orgresearchgate.net |
| Gold Catalysis | Employs gold complexes to promote nucleophilic additions. researchgate.net | Diastereo- and enantioselective alleno-aldol reactions. researchgate.net |
| Photoredox Catalysis | Uses light to generate reactive intermediates from allenoates. | Novel bond formations and functionalizations. |
| Electrochemistry | Employs an electric current to drive redox reactions of allenoates. | Green and sustainable synthetic transformations. |
Chemoinformatic and Machine Learning Applications in Allenoate Research
The integration of computational tools, such as chemoinformatics and machine learning, is revolutionizing the field of organic chemistry, and allenoate research is no exception. These in silico approaches are being used to accelerate the discovery of new reactions, optimize reaction conditions, and predict the properties of novel compounds. nih.govnih.gov
Chemoinformatics involves the use of computational methods to analyze and model chemical information. nih.gov In the context of allenoate chemistry, this can be used to build databases of known reactions and to identify patterns in reactivity. This information can then be used to design new experiments and to predict the outcome of reactions. mdpi.com
Machine learning, a subset of artificial intelligence, is being used to develop predictive models for various aspects of allenoate chemistry. nih.gov For example, machine learning algorithms can be trained on existing experimental data to predict the enantioselectivity of a catalytic reaction or to identify the optimal catalyst for a particular transformation. digitellinc.com This can significantly reduce the amount of time and resources required for experimental screening. researchgate.net
These computational approaches are still in their early stages of application in allenoate research, but they hold immense promise for the future. By combining the power of computational modeling with experimental validation, researchers can accelerate the pace of discovery and develop a deeper understanding of the factors that govern the reactivity of allenoates. nih.govdigitellinc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
